molecular formula C23H29ClN4O4S B4558678 isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No. B4558678
M. Wt: 493.0 g/mol
InChI Key: DGEWIFMIJNGZLT-UHFFFAOYSA-N
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Description

"Isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate" likely represents a compound with a complex structure, incorporating elements like a thiophene ring, a piperazine moiety, and various substituents including an isopropyl group and a chlorobenzyl group. Such compounds are of interest in medicinal chemistry and materials science due to their potential for biological activity and their unique physical-chemical properties.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. A related synthesis approach involves the reaction of 2-amino-4-(m-aminoanilino)-6-isopropenyl-1,3,5-triazine with various acyl chlorides to create new monomers that can be polymerized or copolymerized to form polymers with significant glass transition temperatures, suggesting a methodology that could be adapted for synthesizing the compound (Kunisada et al., 1991).

Molecular Structure Analysis

The structure of such compounds is crucial for understanding their reactivity and properties. X-ray crystallography and NMR spectroscopy are common techniques for elucidating molecular structures, providing detailed information about the arrangement of atoms and the spatial configuration of the molecule.

Chemical Reactions and Properties

Compounds with a piperazine ring and thiophene moiety may undergo various chemical reactions, including nucleophilic substitutions, acylations, and electrophilic aromatic substitutions. The specific substituents and functional groups present in the compound influence its reactivity patterns and the types of reactions it can participate in.

Physical Properties Analysis

The physical properties, including melting and boiling points, solubility, and crystallinity, are influenced by the molecular structure. Long acyl side chains, for instance, can lead to crystalline polymers with specific melting temperatures, indicating how structural features impact physical characteristics (Kunisada et al., 1991).

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic routes and methodologies for compounds related to isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate, contributing to advancements in organic chemistry and material science. For instance, Bektaş et al. (2010) synthesized 1,2,4-triazole derivatives and examined their antimicrobial activities, highlighting the potential for these compounds in developing new antimicrobial agents Bektaş et al., 2010. Additionally, Kunisada et al. (1991) focused on new comb-like polymers, indicating the material science applications of such chemical structures Kunisada et al., 1991.

Antimicrobial Activities

Several studies have explored the antimicrobial properties of related compounds. For example, the work by Bektaş et al. demonstrates the potential of 1,2,4-triazole derivatives in combatting microbial infections, showing that some synthesized compounds possess good or moderate activities against test microorganisms Bektaş et al., 2010. This suggests that derivatives of the compound could have valuable applications in developing new antimicrobial agents.

Advanced Material Applications

The synthesis of new polymers, as discussed by Kunisada et al., points to the application of these compounds in creating materials with specific properties, such as high glass transition temperatures and potential for crystallinity in polymer chains Kunisada et al., 1991. This research is critical for developing new materials for industrial applications, including coatings, plastics, and other synthetic materials.

properties

IUPAC Name

propan-2-yl 5-carbamoyl-2-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O4S/c1-14(2)32-23(31)19-15(3)20(21(25)30)33-22(19)26-18(29)13-28-10-8-27(9-11-28)12-16-6-4-5-7-17(16)24/h4-7,14H,8-13H2,1-3H3,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEWIFMIJNGZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

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